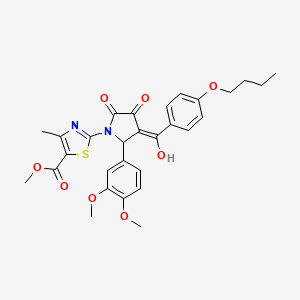
5(2H)-Isoxazolone, 3-(4-nitrophenyl)-4-(1-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group, a piperidinylmethyl group, and an isoxazol-5(2H)-one core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves nitration reactions, where a nitro group is introduced to the phenyl ring.
Attachment of the Piperidinylmethyl Group: This can be done through nucleophilic substitution reactions, where the piperidinylmethyl group is attached to the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation Products: Various nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the piperidinylmethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitrophenyl group may play a role in electron transfer reactions, while the piperidinylmethyl group may enhance binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrophenyl)-4-(morpholin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure with a morpholinylmethyl group instead of a piperidinylmethyl group.
3-(4-Nitrophenyl)-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one: Similar structure with a pyrrolidinylmethyl group instead of a piperidinylmethyl group.
Uniqueness
3-(4-Nitrophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
61194-97-6 |
|---|---|
Molekularformel |
C15H17N3O4 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H17N3O4/c19-15-13(10-17-8-2-1-3-9-17)14(16-22-15)11-4-6-12(7-5-11)18(20)21/h4-7,16H,1-3,8-10H2 |
InChI-Schlüssel |
HVSBDFUACXRUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


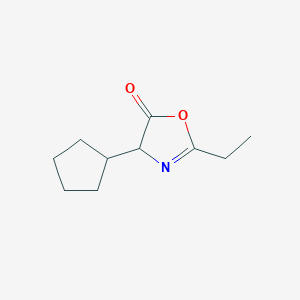
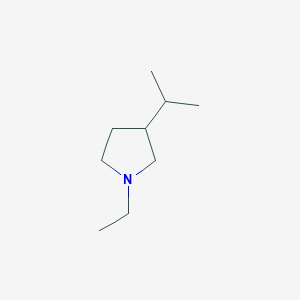
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)

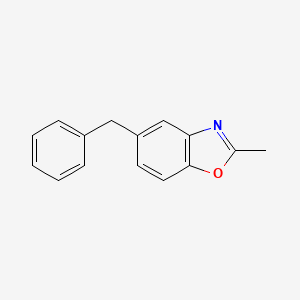
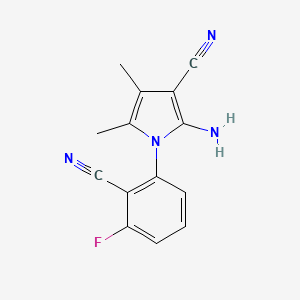

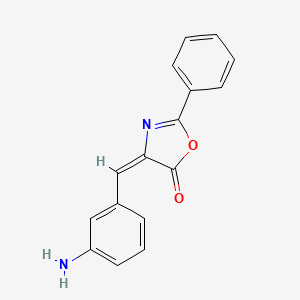
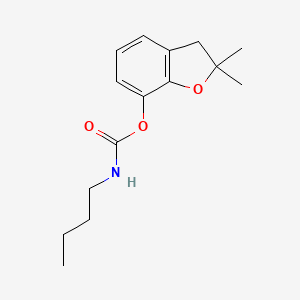

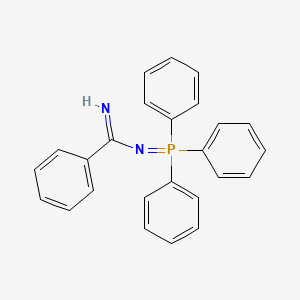
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
